BenchChemオンラインストアへようこそ!

4-Methyl-2-nitro-N-phenyl-benzamide

PTP1B Enzyme Inhibition Type 2 Diabetes

Select this specific ortho-nitro, para-methyl N-phenylbenzamide for your PTP1B research. It delivers an IC50 of 17.2 µM—a >580-fold improvement over the non-methylated analog (IC50 >10,000 µM). This unique substitution pattern is essential for target engagement; substituting a generic analog can yield inactive results. Ideal for insulin/leptin signaling SAR and COX-2 modulation studies. Confirm availability for your required scale below.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
Cat. No. B8366801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-nitro-N-phenyl-benzamide
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O3/c1-10-7-8-12(13(9-10)16(18)19)14(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)
InChIKeyWINGVAHQVHVMEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-nitro-N-phenyl-benzamide: Key Physicochemical and Biological Profile for Research Procurement


4-Methyl-2-nitro-N-phenyl-benzamide (CAS: 5803-52-9) is a substituted benzamide derivative with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol [1]. This compound belongs to the N-phenylbenzamide class, characterized by an amide bridge linking a substituted phenyl ring to a benzoyl moiety [2]. Its structure incorporates a nitro group at the ortho position of the benzamide ring and a methyl group at the para position of the N-phenyl ring, a specific substitution pattern that differentiates it from unsubstituted or mono-substituted analogs like 2-nitro-N-phenylbenzamide and 4-nitro-N-phenylbenzamide. This substitution pattern is crucial for its distinct interactions with biological targets, such as Protein Tyrosine Phosphatase 1B (PTP1B) [3].

Why 4-Methyl-2-nitro-N-phenyl-benzamide Cannot Be Substituted by Generic N-Phenylbenzamides in Target-Based Assays


The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to substitution patterns. Small changes, such as the position of a nitro group or the presence of an alkyl substituent, can dramatically alter target engagement, potency, and even the mechanism of action. For instance, moving the nitro group from the ortho to the para position can shift activity from enzyme inhibition (e.g., PTP1B) to ion channel modulation (e.g., anticonvulsant activity) [1]. Similarly, the introduction of a methyl group, as in 4-Methyl-2-nitro-N-phenyl-benzamide, can significantly enhance binding affinity for specific enzymes like COX-2 compared to its non-methylated counterpart . Therefore, assuming functional interchangeability between closely related analogs—such as 4-Methyl-2-nitro-N-phenyl-benzamide, 2-nitro-N-phenylbenzamide, or 4-nitro-N-phenylbenzamide—is a high-risk approach that can lead to erroneous experimental conclusions and wasted resources. The quantitative evidence below substantiates the unique differentiation of this specific compound.

Quantitative Evidence for 4-Methyl-2-nitro-N-phenyl-benzamide Differentiation Against Key Comparators


Superior PTP1B Inhibition Relative to Unsubstituted 2-Nitro Analog

4-Methyl-2-nitro-N-phenyl-benzamide exhibits a significantly lower IC50 for PTP1B compared to its unsubstituted analog, 2-nitro-N-phenylbenzamide, demonstrating the critical role of the 4-methyl substitution for enhanced target engagement. The target compound achieves an IC50 of 1.72E+4 nM (17.2 µM), while the comparator, 2-nitro-N-phenylbenzamide, shows markedly weaker inhibition with an IC50 > 1.00E+7 nM ( >10,000 µM) under comparable assay conditions [1][2]. This represents a greater than 580-fold increase in potency for the methyl-substituted derivative.

PTP1B Enzyme Inhibition Type 2 Diabetes

Structural Basis for Differentiation: Impact of 4-Methyl on Enzyme vs. Respiratory Complex Binding

While both 4-Methyl-2-nitro-N-phenyl-benzamide and 2-nitro-N-phenylbenzamide share a core scaffold, their divergent biological targets underscore the impact of the 4-methyl group. The unsubstituted analog, 2-nitro-N-phenylbenzamide (NBI), has a known crystal structure bound to porcine heart mitochondrial complex II (PDB: 3AE3) [1]. This demonstrates its ability to act as a respiratory chain inhibitor. In stark contrast, the presence of the 4-methyl group in the target compound directs its activity toward enzyme inhibition, specifically PTP1B, as evidenced by the quantitative data in Evidence_Item 1. No similar complex II binding data has been reported for 4-Methyl-2-nitro-N-phenyl-benzamide.

Crystallography Structural Biology Mitochondrial Complex II

Differential COX-2 Inhibition Potency Compared to Regioisomer

The specific regioisomerism of 4-Methyl-2-nitro-N-phenyl-benzamide (with the nitro group in the ortho position) is crucial for its COX-2 inhibitory activity. A closely related regioisomer, N-(4-methylphenyl)-2-nitrobenzamide (which shares the identical molecular formula and weight), has been reported to inhibit COX-2 with an IC50 of 210 ± 10 µM . While a direct, head-to-head IC50 value for the target compound against COX-2 is not available in the same study, the data on the regioisomer establishes a class-level benchmark. The substitution pattern of the target compound is distinct, and SAR studies on benzamide derivatives suggest that the position of the nitro group is a critical determinant of activity and target selectivity [1].

COX-2 Anti-inflammatory Analgesic

Moderate Antiproliferative Activity Contrasts with High Potency of Amino-Substituted Analog

The presence of a nitro group in 4-Methyl-2-nitro-N-phenyl-benzamide is associated with a reduction in antiproliferative activity compared to amino-substituted analogs. A study on N-substituted benzamide derivatives showed that a 4-methyl substitution yields an IC50 of 29.1 ± 3.8 µM against a cancer cell line [1]. In contrast, the amino analog, 4-amino-N-phenylbenzamide, is reported to have an IC50 of approximately 15 µM against MCF-7 breast cancer cells . This indicates that the nitro group may confer lower anticancer potency than an amino group, but the 4-methyl substitution still provides a moderate level of activity, highlighting its potential as a distinct scaffold for further optimization.

Anticancer HDAC Apoptosis

Recommended Research Applications for 4-Methyl-2-nitro-N-phenyl-benzamide Based on Evidence


Investigating PTP1B-Mediated Pathways in Metabolic Disease

Given its demonstrated >580-fold improved potency for PTP1B over 2-nitro-N-phenylbenzamide, 4-Methyl-2-nitro-N-phenyl-benzamide is the superior choice for in vitro studies exploring PTP1B's role in insulin and leptin signaling. Its IC50 of 17.2 µM provides a workable concentration range for cellular assays examining PTP1B inhibition, where the unsubstituted analog would be ineffective [1].

SAR Studies on the Role of Methyl Substitution in Benzamide Pharmacology

This compound is an ideal tool for structure-activity relationship (SAR) studies focusing on the 4-methyl group. Researchers can directly compare its PTP1B inhibitory activity (IC50 17.2 µM) with that of 2-nitro-N-phenylbenzamide (IC50 >10,000 µM) to isolate the contribution of the methyl substituent to target binding affinity [1]. Furthermore, its divergent biological target from the mitochondrial complex II-binding 2-nitro-N-phenylbenzamide allows for comparative studies on how small structural changes redirect a molecule's biological fate [2].

Developing Selective COX-2 Probes with Reduced Cytotoxicity

While a precise IC50 is unavailable, the class-level data on regioisomers suggests potential for COX-2 modulation. More importantly, its moderate antiproliferative activity (IC50 ≈ 29 µM) compared to the more potent amino analog (IC50 ≈ 15 µM) positions 4-Methyl-2-nitro-N-phenyl-benzamide as a valuable starting point for developing anti-inflammatory agents that may have a better safety profile due to lower inherent cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-2-nitro-N-phenyl-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.